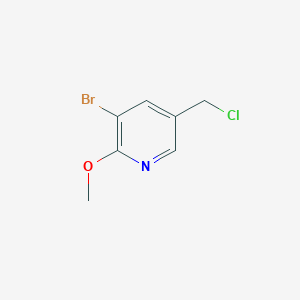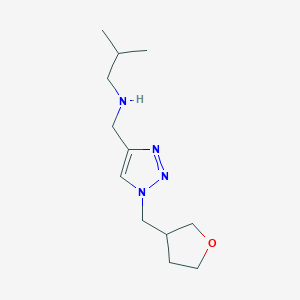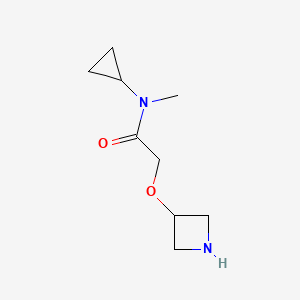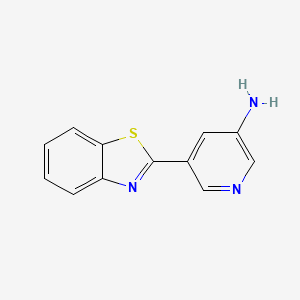
3-Bromo-5-(chloromethyl)-2-methoxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-(chloromethyl)-2-methoxypyridine is an organic compound that belongs to the class of halogenated pyridines This compound is characterized by the presence of bromine, chlorine, and methoxy functional groups attached to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(chloromethyl)-2-methoxypyridine typically involves the halogenation of a pyridine derivative. One common method is the bromination of 2-methoxypyridine followed by chloromethylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and formaldehyde or chloromethyl methyl ether as the chloromethylating agent. The reactions are usually carried out in the presence of a catalyst such as iron(III) chloride or aluminum chloride under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in its pure form.
化学反应分析
Types of Reactions
3-Bromo-5-(chloromethyl)-2-methoxypyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form dehalogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, or methoxy derivatives.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include dehalogenated pyridine derivatives.
科学研究应用
3-Bromo-5-(chloromethyl)-2-methoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-Bromo-5-(chloromethyl)-2-methoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of halogen atoms and the methoxy group can influence its binding affinity and specificity towards these targets. The exact pathways involved in its mechanism of action are subject to ongoing research.
相似化合物的比较
Similar Compounds
- 3-Bromo-5-(chloromethyl)-2-hydroxypyridine
- 3-Bromo-5-(chloromethyl)-2-aminopyridine
- 3-Bromo-5-(chloromethyl)-2-fluoropyridine
Uniqueness
3-Bromo-5-(chloromethyl)-2-methoxypyridine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its hydroxyl or amino analogs, the methoxy group provides different electronic and steric effects, potentially leading to distinct properties and applications.
属性
分子式 |
C7H7BrClNO |
|---|---|
分子量 |
236.49 g/mol |
IUPAC 名称 |
3-bromo-5-(chloromethyl)-2-methoxypyridine |
InChI |
InChI=1S/C7H7BrClNO/c1-11-7-6(8)2-5(3-9)4-10-7/h2,4H,3H2,1H3 |
InChI 键 |
QVDFTGRMMWSFFT-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=N1)CCl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(furan-3-yl)methyl]cyclopentanamine hydrochloride](/img/structure/B13474073.png)
![tert-butyl N-[1-(aminomethyl)-2,2-difluorocyclopropyl]carbamate](/img/structure/B13474084.png)


![1-{4-Fluorobicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride](/img/structure/B13474099.png)
![N-[(5,5-dimethylmorpholin-2-yl)methyl]-1-phenyl-1H-imidazole-5-carboxamide dihydrochloride](/img/structure/B13474100.png)


![3,3-Dimethyl-7-oxa-1-azaspiro[3.5]nonane](/img/structure/B13474117.png)


![Ethyl 2-[1-(2-bromophenyl)ethenyl]pent-4-enoate](/img/structure/B13474129.png)

![Tert-butyl 4-[5-(fluorosulfonyl)pyridin-3-yl]piperazine-1-carboxylate](/img/structure/B13474139.png)
